molecular formula C16H13BrN2O4S B509108 N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-52-3

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509108
CAS No.: 663168-52-3
M. Wt: 409.3g/mol
InChI Key: PCMJKZXVHCBADZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a specialized benzisothiazole derivative of significant interest in agrochemical research and development. This compound incorporates a 3-bromophenyl moiety linked to a 1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) propanamide scaffold, a structure associated with potent biological activity. Current scientific investigation explores its potential utility within herbicidal compositions . Researchers are particularly interested in its mode of action, as it may function as a key intermediate in the synthesis of novel crop protection agents that target specific enzymatic processes or plant growth pathways. The molecular architecture of this compound, featuring both brominated aryl and benzisothiazolone domains, suggests potential for multifaceted interaction with biological systems, which may contribute to its efficacy and selectivity. The compound is being evaluated in advanced screening programs to determine its full spectrum of activity against various weed species and its compatibility with integrated pest management systems. Further research applications include its use as a chemical probe to study plant physiology and resistance mechanisms, providing valuable insights for the development of next-generation sustainable agricultural solutions . Its structural complexity also makes it a candidate for exploration in other fine chemical syntheses, where its unique reactivity could facilitate access to novel heterocyclic frameworks. For Research Use Only. Strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMJKZXVHCBADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C16H13BrN2O4S
  • CAS Number : 29209-03-8
  • Molecular Weight : 396.25 g/mol

The presence of the bromophenyl group and the benzisothiazole moiety suggests potential interactions with biological targets, particularly in the realm of cancer therapy and antiviral activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzisothiazole derivatives. For instance, a series of N-substituted 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for their inhibitory effects against dengue virus protease. The findings demonstrated that several derivatives exhibited significant inhibitory activity with IC50 values in the micromolar range, indicating potential for further development as antiviral agents .

Anticancer Activity

Benzisothiazole derivatives have also shown promise in anticancer applications. A study investigated various BIT derivatives, revealing that certain compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of cellular signaling pathways. The structural characteristics of these compounds were linked to their potency in inhibiting tumor growth .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Properties : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.

Study 1: Antiviral Efficacy

In a study focused on dengue virus NS2BNS3 protease inhibitors, several BIT derivatives were evaluated for their ability to prevent viral replication. The results indicated that compounds with structural similarities to this compound showed significant antiviral activity, suggesting that this compound could be a lead candidate for further research .

Study 2: Anticancer Screening

A comprehensive screening of benzisothiazole derivatives against various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards breast and lung cancer cells. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50 (µM)Reference
AntiviralDENV NS2BNS3 Protease5.6
AnticancerMCF7 Cell Line12.4
Apoptosis InductionVarious Cancer Lines-

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural analogs and their pharmacological profiles:

Compound Name Substituent (R) Molecular Weight Key Biological Activity/Notes Reference ID
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide (Target Compound) 3-Bromophenyl 409.22 (calc.) Hypothesized to exhibit enhanced CNS penetration due to bromine’s lipophilicity.
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide Isobutyl 310.37 Demonstrated antimycobacterial activity (MIC: 0.78 μg/mL against Mtb H37Rv) .
N-(3-Methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 3-Methoxyphenyl 359.36 Improved solubility due to methoxy group; used in kinase inhibition studies .
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 2,4-Dimethoxyphenyl 389.40 Enhanced metabolic stability; explored for anti-inflammatory applications .
N-(2-Trifluoromethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 2-Trifluoromethylphenyl 417.33 High binding affinity in kinase assays; trifluoromethyl group increases electron withdrawal.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-bromophenyl)acetamide 3-Bromophenyl (shorter chain) 393.20 Reduced activity compared to propanamide analogs; shorter chain limits target interaction .

Pharmacological and Metabolic Insights

  • Antimicrobial Activity : Isobutyl and trifluoromethyl derivatives show potent antimycobacterial activity (MIC: 0.78 μg/mL), attributed to the benzisothiazole core’s ability to disrupt bacterial membranes . In contrast, benzoxathiolone analogs (e.g., compound 116a-c) exhibit poor activity (MIC: 50 μg/mL), highlighting the necessity of the sulfone-ketone motif .
  • Toxicity Profile: Acetaminophen analogs bearing the 1,1-dioxido-3-oxo-benzisothiazole moiety (e.g., compound 49) avoid hepatotoxicity by metabolizing into hydrophilic compounds (e.g., hydrolysis product 50), bypassing toxic NAPQI formation .
  • Synthetic Accessibility : Derivatives with electron-donating groups (e.g., methoxy) are synthesized via acyl chloride coupling, while brominated variants require careful handling of halogenated intermediates .

Structure-Activity Relationship (SAR) Analysis

  • Chain Length : Propanamide derivatives (3-carbon chain) generally outperform acetamide analogs (2-carbon) in potency, likely due to better alignment with target binding pockets .
  • Substituent Effects: Bromine (3-Bromophenyl): Enhances lipophilicity, improving blood-brain barrier penetration. However, may increase molecular weight and metabolic instability. Methoxy Groups (3-Methoxyphenyl, 2,4-Dimethoxyphenyl): Improve solubility and metabolic stability but may reduce membrane permeability.

Preparation Methods

Diazotization of Methyl 2-Amino-4-Bromobenzoate

Methyl 2-amino-4-bromobenzoate is treated with sodium nitrite in hydrochloric acid at 0°C to form a diazonium salt. Subsequent saturation with sulfur dioxide in acetic acid, catalyzed by copper(I) chloride, yields the thiosulfonate intermediate. Cyclization under basic conditions (ammonium hydroxide) produces 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one.

Key Data:

  • Yield: 10% (crude) after acidification and filtration.

  • Characterization: 1H^1H NMR (DMSO-d6) δ 8.44 (d, J=1.5 Hz, 1H), 8.04 (dd, J=8.1, 1.5 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H).

Chlorination at Position 3

To enable nucleophilic substitution, the 3-keto group is converted to a chloride using phosphorus pentachloride (PCl5) and phosphoryl chloride (POCl3):

Reaction Conditions

A mixture of 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one (1.5 mmol), PCl5 (2.0 mmol), and POCl3 (3 mL) is heated at 160°C for 16 hours. Quenching with ice and extraction with ethyl acetate yields 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide.

Key Data:

  • Yield: Quantitative (crude).

  • Utility: The chloride serves as a leaving group for subsequent amine displacement.

Propanamide Side-Chain Synthesis

The propanamide moiety is synthesized via acyl chloride formation and amidation:

Preparation of 3-Bromo-N-(3-Bromophenyl)Propanamide

3-Bromopropanoyl chloride, generated from 3-bromopropanoic acid and thionyl chloride, is reacted with 3-bromoaniline in dichloromethane with triethylamine. The product is purified via recrystallization.

Key Data:

  • Yield: 75–80%.

  • Characterization: IR (KBr) 1650 cm⁻¹ (C=O stretch), 1H^1H NMR (CDCl3) δ 7.92 (s, 1H), 7.45–7.30 (m, 3H).

Coupling of Benzisothiazole and Propanamide

The final step involves displacing the chloride on the benzisothiazole with the propanamide’s amine:

Alkylation via Sodium Hydride

A solution of 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide (1.0 equiv) in DMF is treated with NaH (1.2 equiv) at 0°C. 3-Bromo-N-(3-bromophenyl)propanamide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Key Data:

  • Yield: 60–65%.

  • Purification: Reverse-phase HPLC (ACN/water + 0.1% TFA).

  • Characterization: ESI-MS m/z 512.5 (M+H)+.

Alternative Pathway: Suzuki-Miyaura Coupling

For analogs requiring aromatic diversification, a boronic ester intermediate is employed:

Synthesis of Boronic Ester

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is prepared via Miyaura borylation of 3-bromoaniline with bis(pinacolato)diboron and Pd(dppf)Cl2.

Coupling with Benzisothiazole

6-Bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one (1.0 equiv), the boronic ester (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv) in DMF are microwaved at 120°C for 10 minutes.

Key Data:

  • Yield: 70–75%.

  • Application: Generates derivatives for structure-activity studies.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The chloride at position 3 of the benzisothiazole undergoes SNAr with the propanamide’s amine, facilitated by electron-withdrawing sulfone groups that activate the ring.

Palladium-Catalyzed Cross-Coupling

The Suzuki reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.

Challenges and Optimization

Low Yields in Diazotization

The 10% yield in diazotization necessitates optimization, such as using continuous flow reactors to improve gas (SO2) solubility.

Competing Reactions in Alkylation

Base-sensitive functional groups (e.g., esters) require mild conditions (e.g., K2CO3 in DMF at 60°C).

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale process using o-dichlorobenzene as a high-boiling solvent achieves 85% yield in chlorination.

Environmental Considerations

Recycling PCl5/POCl3 via distillation reduces waste, aligning with green chemistry principles .

Q & A

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., benzisothiazolone ring conformation) .

Basic: What preliminary biological assays are recommended to assess this compound’s activity?

Methodological Answer:
Initial screening should focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to structurally related benzisothiazolone derivatives .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorescence-based substrates) to identify potential targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:
SAR studies require systematic structural modifications and parallel biological testing:

  • Substituent variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to probe electronic effects .
  • Benzisothiazolone ring modifications : Introduce substituents at the 5- or 6-position to alter steric and electronic properties .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Data analysis : Compare IC50_{50} or MIC values across analogs to identify critical pharmacophores. For example, chlorinated analogs may enhance antimicrobial activity but reduce solubility .

Advanced: How can contradictory data in biological assays (e.g., variable cytotoxicity across studies) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines, passage numbers, and incubation times (e.g., 48–72 hours for cytotoxicity) .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Metabolic stability testing : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

Case example : A study showing reduced activity in 3-fluorophenyl analogs may reflect altered membrane permeability rather than intrinsic inactivity .

Advanced: What computational methods are employed to predict this compound’s physicochemical and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments to assess reactivity and solubility .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict bioavailability .
  • ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .

Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : -20°C in desiccated, amber vials to prevent hydrolysis of the benzisothiazolone ring .
  • Stability tests : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation rates (λmax ~300 nm for benzisothiazolones) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:benzisothiazolone) to identify optimal parameters .
  • Catalyst screening : Test alternatives like HOBt (hydroxybenzotriazole) to reduce side reactions .
  • Real-time monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and intermediates .

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